![molecular formula C19H14N6O3S2 B2495442 5-苯基-N-[5-({[(吡啶-3-基)氨基甲酰基]甲基}硫代)-1,3,4-噻二唑-2-基]-1,2-恶唑-3-甲酰胺 CAS No. 1226434-17-8](/img/structure/B2495442.png)
5-苯基-N-[5-({[(吡啶-3-基)氨基甲酰基]甲基}硫代)-1,3,4-噻二唑-2-基]-1,2-恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a combination of phenyl, pyridinyl, thiadiazolyl, and oxazole moieties, making it a subject of interest in various fields of scientific research.
科学研究应用
5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
It belongs to the class of organic compounds known as phenylpyrimidines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring. These compounds often interact with various enzymes and receptors in the body, influencing numerous biochemical processes.
Mode of Action
Compounds of similar structure often interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity . The presence of a pyrimidine ring suggests potential interactions with nucleic acids or proteins that recognize these structures.
Biochemical Pathways
Phenylpyrimidines and related compounds often play roles in a variety of biochemical pathways, particularly those involving signal transduction, gene expression, and cell cycle regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors such as storage conditions and the method of administration . .
准备方法
The synthesis of 5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the oxazole moiety. The final steps involve the coupling of the phenyl and pyridinyl groups under specific reaction conditions. Industrial production methods may employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur in the thiadiazole ring makes it susceptible to oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
相似化合物的比较
When compared to similar compounds, 5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .
属性
IUPAC Name |
N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S2/c26-16(21-13-7-4-8-20-10-13)11-29-19-24-23-18(30-19)22-17(27)14-9-15(28-25-14)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDIEIYKMXCXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
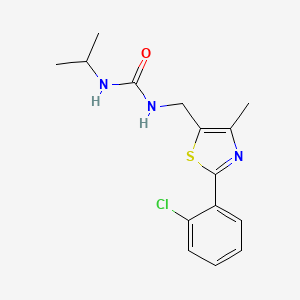
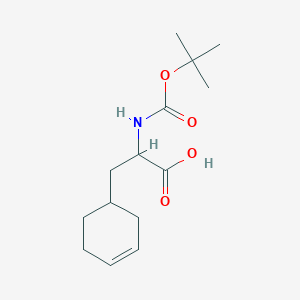
![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)
![N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)
![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
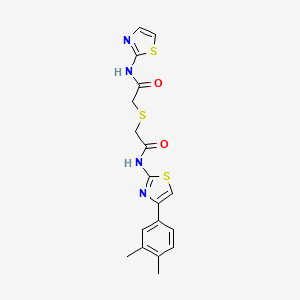
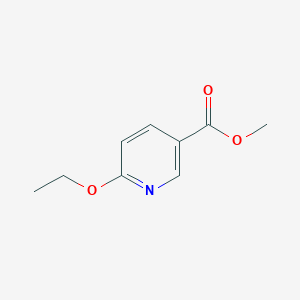
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2495372.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495373.png)
![3-ethyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495376.png)
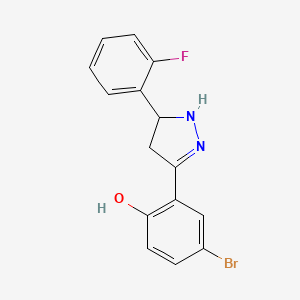
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)

![N-[4-(2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]benzenesulfonamide](/img/structure/B2495382.png)
